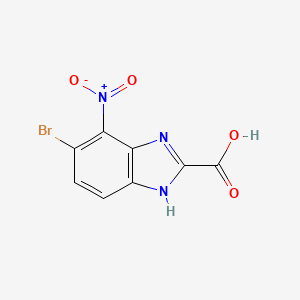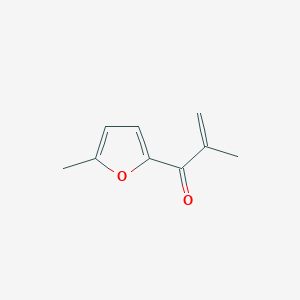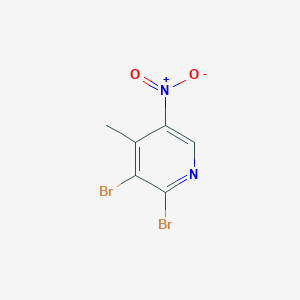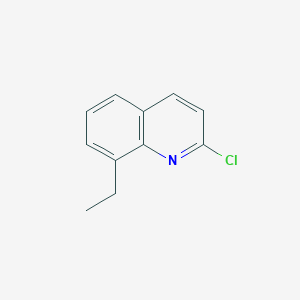
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 4th position, and a carboxylic acid group at the 2nd position of the benzimidazole ring. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid typically involves the cyclization of 1,2-aromatic diamines with carboxylic acids. One common method is the reaction of 4-nitro-1,2-phenylenediamine with 5-bromoisatoic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate arylamide, which undergoes dehydration to form the benzimidazole ring .
Industrial Production Methods
In industrial settings, the synthesis of benzimidazole derivatives, including this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microdroplet synthesis has also been explored, where reactions are accelerated in electrostatically charged microdroplets, significantly reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzimidazole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of substituted benzimidazoles.
Reduction: Formation of 5-amino-4-nitrobenzimidazole-2-carboxylic Acid.
Oxidation: Formation of oxidized benzimidazole derivatives.
Scientific Research Applications
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to naturally occurring nucleotides.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with unique properties, such as dyes for solar cells and other optical applications
Mechanism of Action
The mechanism of action of 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The nitro group and carboxylic acid moiety play crucial roles in binding to the target enzymes and exerting their effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-nitrobenzimidazole
- 4-Nitrobenzimidazole-2-carboxylic Acid
- 5-Chloro-4-nitrobenzimidazole-2-carboxylic Acid
Uniqueness
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H4BrN3O4 |
|---|---|
Molecular Weight |
286.04 g/mol |
IUPAC Name |
5-bromo-4-nitro-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrN3O4/c9-3-1-2-4-5(6(3)12(15)16)11-7(10-4)8(13)14/h1-2H,(H,10,11)(H,13,14) |
InChI Key |
BVVVNAPFGUKNMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)C(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)



![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)



![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)

![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)



